![molecular formula C23H29N3O2 B1678116 Oxypertine CAS No. 153-87-7](/img/structure/B1678116.png)
Oxypertine
Overview
Description
Oxypertine (Equipertine, Forit, Integrin, Lanturil, Lotawin, Opertil) is an antipsychotic used in the treatment of schizophrenia . It is an indole derivative with general properties similar to those of the phenothiazine, chlorpromazine .
Molecular Structure Analysis
The molecular formula of Oxypertine is C23H29N3O2 . The IUPAC name is 5,6-dimethoxy-2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole . The molecular weight is 379.5 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of Oxypertine include a molecular weight of 379.5 g/mol . The molecular formula is C23H29N3O2 .Scientific Research Applications
Treatment of Schizophrenia
Oxypertine has been used as an antipsychotic in the treatment of schizophrenia. It exhibits neurotropic and psychotropic activity, which is particularly effective against the autistic component of schizophrenia .
Anxiety Disorders
It has been evaluated for the treatment of anxiety disorders at a dosage of 20 mg per day, showing promise as a tranquilizer with antiadrenergic and hypotensive properties .
Neuroleptic Properties
Due to its overall improvements related to neurotropic and psychotropic activity, Oxypertine is considered to have true neuroleptic properties. Its bipolar activity is attributed to its thymoanaleptic and energizing properties .
Activation in Withdrawn Schizophrenic Cases
Comparative studies have shown that Oxypertine tends to activate withdrawn cases in chronic schizophrenia, which could be beneficial in managing certain symptoms .
Psychopharmacological Research
Oxypertine’s structural relationship with serotonin and some major phenothiazines makes it an interesting compound for psychopharmacological research, particularly in understanding the mechanisms of action for antipsychotic drugs .
Drug Interactions
Research into Oxypertine’s interactions with other drugs is crucial for understanding its mechanism of action and potential side effects. For example, it may increase the central nervous system depressant activities when combined with certain medications .
Mechanism of Action
Mode of Action
Oxypertine operates by depleting catecholamines . . The interaction of Oxypertine with its targets leads to changes in the neurotransmitter levels in the brain, which can alter mood and behavior.
Biochemical Pathways
The primary biochemical pathway affected by Oxypertine is the catecholaminergic system . By depleting catecholamines, Oxypertine can influence various downstream effects related to these neurotransmitters.
Result of Action
The molecular and cellular effects of Oxypertine’s action primarily involve changes in neurotransmitter levels in the brain. By depleting catecholamines, Oxypertine can alter neuronal signaling, which may result in changes in mood and behavior . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of many drugs, potentially including Oxypertine. Factors such as diet, lifestyle, and exposure to environmental pollutants can affect drug metabolism and efficacy . .
properties
IUPAC Name |
5,6-dimethoxy-2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-17-19(20-15-22(27-2)23(28-3)16-21(20)24-17)9-10-25-11-13-26(14-12-25)18-7-5-4-6-8-18/h4-8,15-16,24H,9-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWPUUGSGHNIDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2N1)OC)OC)CCN3CCN(CC3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20165185 | |
Record name | Oxypertine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20165185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
153-87-7 | |
Record name | Oxypertine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxypertine [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxypertine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13403 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Oxypertine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20165185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxypertine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.291 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXYPERTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JGL4G25R7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.